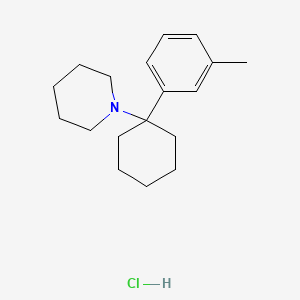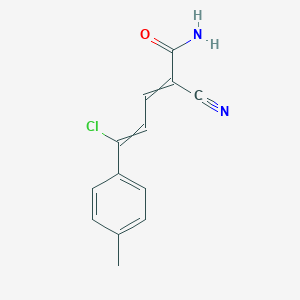
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide typically involves multiple steps. One common method starts with the oxidation of 4-methylphenylacetone using selenium dioxide to form 4-methylphenylglyoxal. This intermediate is then reacted with hydroxylamine hydrochloride and glyoxal in a mixture of water and methanol to form 4-hydroxy-5-(4-methylphenyl)-2-oxime methylene imidazole-3-one. Finally, dehydration and chlorination using thionyl chloride in N,N-dimethylformamide yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
化学反应分析
Types of Reactions
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of various substituted derivatives.
科学研究应用
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This can lead to various biological effects, depending on the specific targets and pathways involved .
相似化合物的比较
Similar Compounds
4-Chloro-2-cyano-5-(4-methylphenyl)imidazole: This compound shares a similar structure but has an imidazole ring instead of a penta-2,4-dienamide backbone.
5-Chloro-2-cyano-5-phenylpenta-2,4-dienamide: Similar to the target compound but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for research and industrial applications.
属性
CAS 编号 |
41877-80-9 |
|---|---|
分子式 |
C13H11ClN2O |
分子量 |
246.69 g/mol |
IUPAC 名称 |
5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-2-4-10(5-3-9)12(14)7-6-11(8-15)13(16)17/h2-7H,1H3,(H2,16,17) |
InChI 键 |
HDPCUXRMKMKCJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(6S,12S,15S,18S,21S,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,69R,74R,77S)-69-amino-18-(2-amino-2-oxoethyl)-60-(3-carbamimidamidopropyl)-33-(2-carboxyethyl)-45,51-bis(carboxymethyl)-12,15,27,30,36,42,57,63-octakis(hydroxymethyl)-66-(1H-imidazol-4-ylmethyl)-54-methyl-39-(2-methylpropyl)-2,5,11,14,17,20,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,76-docosaoxo-48-propan-2-yl-71,72-dithia-1,4,10,13,16,19,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,75-docosazatetracyclo[75.3.0.06,10.021,25]octacontane-74-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14083689.png)
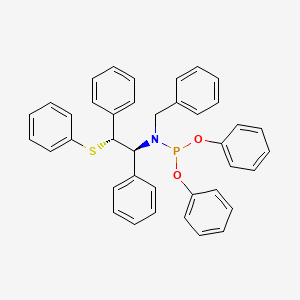
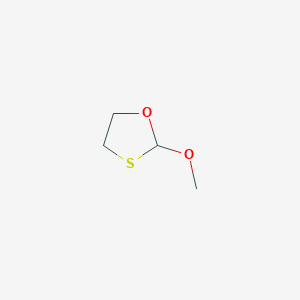
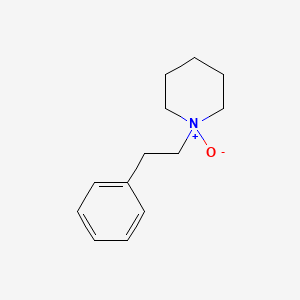
![N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine](/img/structure/B14083711.png)
![3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B14083714.png)
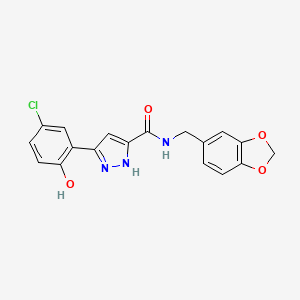
![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)

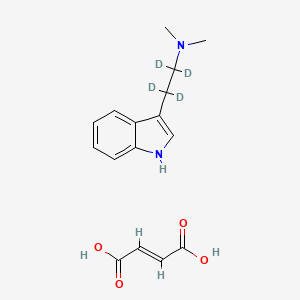
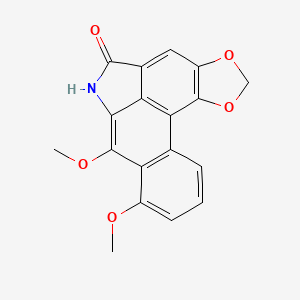
![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)
![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)
